molecular formula C26H18ClF3N2O4 B10928836 5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 4-methylbenzoate

5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 4-methylbenzoate

Cat. No.: B10928836
M. Wt: 514.9 g/mol
InChI Key: RRIJBYLDTRKKGO-WOJGMQOQSA-N
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Description

5-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL 4-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes a chlorinated aniline moiety, a cyano group, and a methoxyphenyl benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL 4-METHYLBENZOATE typically involves a multi-step process:

    Formation of the Aniline Derivative: The starting material, 2-chloro-5-(trifluoromethyl)aniline, is synthesized through the chlorination of 5-(trifluoromethyl)aniline.

    Coupling Reaction: The aniline derivative is then coupled with a cyanoacrylate ester under basic conditions to form the intermediate product.

    Esterification: The intermediate is esterified with 4-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated aniline moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL 4-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

5-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}-2-METHOXYPHENYL 4-METHYLBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it distinct from other chlorinated aniline derivatives.

Properties

Molecular Formula

C26H18ClF3N2O4

Molecular Weight

514.9 g/mol

IUPAC Name

[5-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate

InChI

InChI=1S/C26H18ClF3N2O4/c1-15-3-6-17(7-4-15)25(34)36-23-12-16(5-10-22(23)35-2)11-18(14-31)24(33)32-21-13-19(26(28,29)30)8-9-20(21)27/h3-13H,1-2H3,(H,32,33)/b18-11+

InChI Key

RRIJBYLDTRKKGO-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC

Origin of Product

United States

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